molecular formula C12H15Br6N3O3 B1217071 1,3,5-Tris(2,3-dibromopropyl)-1,3,5-triazinane-2,4,6-trione CAS No. 52434-90-9

1,3,5-Tris(2,3-dibromopropyl)-1,3,5-triazinane-2,4,6-trione

Cat. No.: B1217071
CAS No.: 52434-90-9
M. Wt: 728.7 g/mol
InChI Key: NZUPFZNVGSWLQC-UHFFFAOYSA-N
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Description

1,3,5-Tris(2,3-dibromopropyl)-1,3,5-triazinane-2,4,6-trione: is an emerging brominated flame retardant widely used in various plastic materials, including electric and electronic equipment, musical instruments, and automotive components . This compound is gaining attention due to its effectiveness in reducing flammability and its potential environmental impact.

Mechanism of Action

Target of Action

Tris(2,3-dibromopropyl) isocyanurate (TBC or TDBP-TAZTO) is a brominated flame retardant that primarily targets the nervous and endocrine systems, lungs, and liver . It has been shown to exert a harmful effect on these systems .

Mode of Action

The compound’s mode of action is based on the generation of oxidative stress, leading to apoptosis of neuronal cells . It also causes mitochondrial damage, which is considered to be responsible for changes in the respiratory organ .

Biochemical Pathways

TBC interferes with steroidogenic gene transcription, inhibiting sex hormone biosynthesis . This interference can lead to reproductive and endocrine-disrupting effects .

Pharmacokinetics

TBC has properties such as a high octanol–air partition coefficient (Koa), high octanol–water partition coefficient (Kow), and high bioconcentration factor (BCF), indicating its potential to spread in aquatic and terrestrial ecosystems and bioaccumulate in living organisms . It can pass through the blood-brain barrier and accumulate in the brain .

Result of Action

The compound’s action results in cognitive impairment and depression-like behaviors in adult rats . These effects may be related to TBC-induced hypothalamic-pituitary-adrenal axis hyperactivation, upregulation of inflammatory and oxidative stress markers, overexpression of pro-apoptotic proteins, downexpression of neurogenesis-related proteins in the hippocampus, and damage to hippocampal neurons .

Action Environment

TBC’s action, efficacy, and stability can be influenced by environmental factors. Its properties allow it to spread in aquatic and terrestrial ecosystems and bioaccumulate in living organisms . The presence of TBC has been confirmed in soil, sediments, river water, and materials such as microplastic, curtains, and e-waste devices . It has the potential to bioaccumulate in the food chain of living organisms .

Given the many toxic effects of TBC highlighted in the literature, there is a need for more profound research on the safety of TBC and methods for identification and degradation of this compound .

Future Directions

As an emerging brominated flame retardant, TDBP-TAZTO is a subject of increasing concern. Future research could focus on its environmental occurrence and fate, long-range transport, bioaccumulation, and toxicity determination .

Biochemical Analysis

Biochemical Properties

1,3,5-Tris(2,3-dibromopropyl)-1,3,5-triazinane-2,4,6-trione plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been observed to inhibit the expression of certain genes, such as psaA and psbC, leading to decreased growth biomass in organisms like Nannochloropsis sp . The compound’s interactions with enzymes and proteins often involve debromination, hydroxylation, and dehydrobromination reactions, which are crucial for its degradation and transformation in biological systems .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to inhibit the growth of algae, such as Nannochloropsis sp., in a concentration-dependent manner . This inhibition can affect cell signaling pathways, gene expression, and cellular metabolism, leading to altered cellular functions and potential toxicity . The compound’s impact on cellular processes underscores its potential risks to environmental and human health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular functions . The compound’s photolytic degradation involves direct and OH radical-induced indirect photolysis, resulting in the formation of phototransformation products . These molecular interactions and degradation pathways are critical for understanding the compound’s behavior in biological systems.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by factors such as UV irradiation and the presence of hydroxyl radicals . Studies have shown that the photolysis reaction follows a first-order kinetic model, with a half-life time of approximately 17 minutes under UV-C irradiation . These temporal effects are essential for assessing the compound’s long-term impact on cellular functions in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher concentrations of the compound can lead to toxic or adverse effects, including potential bioaccumulation and toxicity in the nervous and endocrine systems, lungs, and liver . Understanding the dosage effects is crucial for determining safe exposure levels and mitigating potential risks associated with the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, including debromination, hydroxylation, and dehydrobromination reactions . These pathways are essential for the compound’s degradation and transformation in biological systems. The interactions with enzymes and cofactors during these metabolic processes can affect metabolic flux and metabolite levels, influencing the compound’s overall impact on cellular functions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins . The compound’s localization and accumulation in specific tissues can affect its activity and potential toxicity. Understanding these transport and distribution mechanisms is vital for assessing the compound’s impact on different biological systems.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s interactions with biomolecules and its overall impact on cellular functions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3,5-Tris(2,3-dibromopropyl)-1,3,5-triazinane-2,4,6-trione typically involves the bromination of precursor compounds under controlled conditions. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a suitable solvent and catalyst .

Industrial Production Methods: Industrial production of this compound involves large-scale bromination processes, where the reaction parameters are optimized for maximum yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1,3,5-Tris(2,3-dibromopropyl)-1,3,5-triazinane-2,4,6-trione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include debrominated, hydroxylated, and dehydrobrominated derivatives of the original compound .

Properties

IUPAC Name

1,3,5-tris(2,3-dibromopropyl)-1,3,5-triazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Br6N3O3/c13-1-7(16)4-19-10(22)20(5-8(17)2-14)12(24)21(11(19)23)6-9(18)3-15/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZUPFZNVGSWLQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CBr)Br)N1C(=O)N(C(=O)N(C1=O)CC(CBr)Br)CC(CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Br6N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9052713
Record name 1,3,5-Tris(2,3-dibromopropyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9052713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

728.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52434-90-9
Record name Tris(2,3-dibromopropyl) isocyanurate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52434-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tris(2,3-dibromopropyl)isocyanurate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052434909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5-Tris(2,3-dibromopropyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,5-tris(2,3-dibromopropyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,3,5-Tris(2,3-dibromopropyl)-1,3,5-triazinane-2,4,6-trione
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Customer
Q & A

Q1: What are the known toxic effects of TBC on living organisms?

A1: Research indicates that TBC can induce various toxic effects in different organisms:

  • Zebrafish: TBC exposure can cause defects in gas bladder inflation in zebrafish larvae, potentially leading to impaired motility and death. [] It also affects steroidogenesis and disrupts neurosteroid synthesis and release in zebrafish embryos. [, , , ]
  • Mice: TBC exposure in mice has been linked to liver and lung damage, including focal necrosis, ballooning degeneration, and mitochondrial degeneration. [] Studies also suggest potential neurotoxic effects and impacts on cognitive function and behavior. [, ]
  • Rats: Research in rats has shown that TBC exposure can lead to cognitive impairment and depression-like behaviors, potentially through mechanisms involving oxidative stress, inflammation, and neuronal damage in the hippocampus. [, ]
  • In vitro studies: TBC has been shown to affect cell viability and induce apoptosis in various cell lines, including mouse spermatogenic cells and human lung adenocarcinoma cells. [, ]

Q2: How widespread is TBC in the environment, and what are the potential sources of contamination?

A2: TBC has been detected in various environmental matrices near manufacturing and recycling plants, including river water, sediments, soil, and biota. [, ] Studies have identified the following potential sources and pathways of TBC contamination:

  • Industrial discharge: Effluents from facilities handling and manufacturing TBC can be significant point sources of contamination. []
  • Atmospheric transport: TBC has a relatively high octanol-air partition coefficient (Koa), indicating potential for long-range atmospheric transport and deposition. []

Q3: What are the environmental concerns related to TBC?

A3: TBC raises several environmental concerns:

  • Bioaccumulation: TBC has a high octanol-water partition coefficient (Kow), indicating a potential to accumulate in organisms and potentially biomagnify up the food chain. []
  • Toxicity: As previously discussed, TBC has demonstrated toxic effects on various organisms, including fish, rodents, and in vitro cell models. [, , , , , , , , , , , ]

Q4: What analytical methods are used to detect and quantify TBC in environmental and biological samples?

A4: Several analytical techniques are employed to identify and measure TBC:

  • Gas chromatography coupled with mass spectrometry (GC-MS): This is a common and sensitive method for detecting and quantifying TBC in various matrices. []
  • Liquid chromatography coupled with mass spectrometry (LC-MS): This technique offers high sensitivity and selectivity for analyzing TBC in complex samples. []
  • Electrochemical immunosensors: Researchers have developed highly sensitive electrochemical immunosensors for the rapid detection of TBC. []
  • Photoelectrochemical immunoassays: These methods utilize photoactive materials and antibodies to detect TBC with high sensitivity. []

Q5: What is the molecular formula and weight of TBC?

A5: The molecular formula of TBC is C9H6Br6N3O3, and its molecular weight is 697.6 g/mol.

Q6: How does TBC interact with biological systems to exert its toxic effects?

A6: TBC's mechanisms of action are not fully understood but current research suggests the following:

  • Endocrine disruption: TBC exhibits anti-estrogenic and anti-androgenic properties, potentially by interfering with hormone receptor binding and disrupting steroidogenesis. [, , , , , ]
  • Oxidative stress: TBC exposure has been linked to increased oxidative stress in various tissues and cell types, which can damage cellular components and contribute to its toxic effects. [, , ]
  • Mitochondrial dysfunction: TBC has been shown to cause mitochondrial damage, potentially through oxidative stress and other mechanisms, which can impair cellular energy production and contribute to cell death. [, ]

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